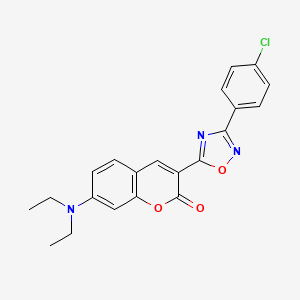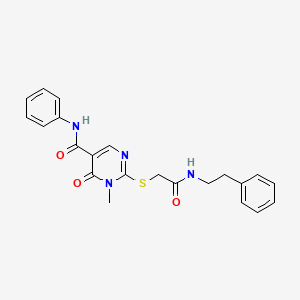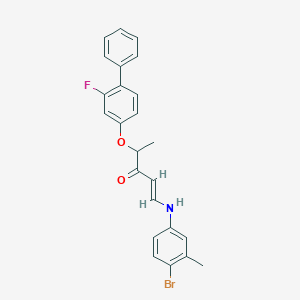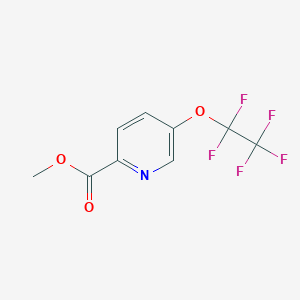
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one" is a derivative of 2H-chromen-2-one, which is a scaffold for various biologically active compounds. The presence of a 1,2,4-oxadiazole ring and a 4-chlorophenyl group suggests potential for antimicrobial and anticancer activities, as seen in similar compounds . The diethylamino group could contribute to the solubility and pharmacokinetic properties of the molecule.
Synthesis Analysis
The synthesis of related 2H-chromen-2-one derivatives typically involves the reaction of 4-hydroxy coumarin with various reagents. For instance, 3-acetyl-4-hydroxy coumarin can be refluxed with aromatic aldehydes in chloroform in the presence of a catalytic amount of piperidine to yield 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one . Another method involves the reaction of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones with halogenated hydrocarbons in DMF using K2CO3 as an acid-binding agent . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate chlorophenyl and diethylamino substituents.
Molecular Structure Analysis
The molecular structure of 2H-chromen-2-one derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants . The molecular structure of the compound of interest would likely exhibit similar features, including aromatic stacking interactions and a planar oxadiazole ring.
Chemical Reactions Analysis
Compounds containing the 2H-chromen-2-one core can undergo various chemical reactions. For instance, they can participate in oxidative cyclization reactions catalyzed by copper acetate to form chromeno[4,3-c]pyrazol-4-ones . The presence of the oxadiazole ring in the compound of interest suggests that it could undergo nucleophilic substitution reactions or potentially react with nucleophiles at the 2H-chromen-2-one moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-chromen-2-one derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The introduction of a diethylamino group could enhance the solubility of the compound in organic solvents, while the chlorophenyl group could affect its electronic properties and reactivity. The oxadiazole ring is known for its contribution to the rigidity and planarity of the molecule, which can impact its biological activity . The compound's redox behavior could be studied through electrochemical methods, as similar compounds exhibit quasireversible redox processes .
Applications De Recherche Scientifique
Detection in Biological Applications
The compound has been used in the development of sensitive probes for detecting Cr3+ ions. A study by Mani et al. (2018) synthesized a coumarin-pyrazolone probe that efficiently detected Cr3+ in living cells, indicating its application in biological and environmental monitoring.
Structural and Interaction Studies
Research by Baral et al. (2018) and Kumar et al. (2011) focused on the structural characteristics and molecular interactions of similar compounds, providing insights into their chemical behavior and potential applications in material science.
Antimicrobial Applications
A range of studies, such as those by Baliyan (2018), Mahesh et al. (2022), and Bhat et al. (2013) have demonstrated the antimicrobial properties of compounds structurally similar to 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one. This highlights its potential use in developing new antimicrobial agents.
Polymorphism and Solid-State Characterization
Shishkina et al. (2019) Shishkina et al. (2019) conducted a study on the polymorphism of related compounds, which is essential for understanding their physical properties and potential applications in pharmaceutical formulations.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-3-25(4-2)16-10-7-14-11-17(21(26)27-18(14)12-16)20-23-19(24-28-20)13-5-8-15(22)9-6-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKIBHIROIFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)





![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)
